molecular formula C15H25NO3S B4626799 N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide

N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide

Cat. No. B4626799
M. Wt: 299.4 g/mol
InChI Key: KVKBBKGGOJXQPL-UHFFFAOYSA-N
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Description

Sulfonamides, including compounds like N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide, are a class of organic compounds that have broad applications across various fields of chemistry due to their unique chemical and physical properties. They are often used as building blocks in organic synthesis, highlighting their versatility in creating complex molecules.

Synthesis Analysis

The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate involves sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing a method that could potentially be adapted for synthesizing N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide, has been elucidated through crystallography, offering insights into the hydrogen bonding and one-dimensional chain formations parallel to the axis, which are critical in understanding the structural properties of sulfonamides (Sun et al., 2012).

Chemical Reactions and Properties

Tert-butylsulfonamide serves as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, which demonstrates the reactivity of sulfonamide derivatives in facilitating such chemical transformations. The ease of cleavage of the sulfonyl-nitrogen bond under mild acidic conditions for liberating amino groups highlights a key chemical property (Gontcharov, Liu, & Sharpless, 1999).

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

Asymmetric Synthesis of Protected 1,2-Amino Alcohols : tert-Butanesulfinyl aldimines and ketimines, related to N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide, serve as precursors in the synthesis of protected 1,2-amino alcohols. These compounds are synthesized with high yields and diastereoselectivities, showcasing the utility of sulfinamide derivatives in producing biologically and synthetically valuable intermediates (Tang, Volkman, & Ellman, 2001).

N-tert-Butanesulfinyl Imines in Amine Synthesis : N-tert-Butanesulfinyl imines, closely related to the compound of interest, are highlighted for their versatility in the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and various aldehydes and ketones, facilitating the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols. This methodology underscores the importance of sulfinamide derivatives in organic synthesis (Ellman, Owens, & Tang, 2002).

Catalytic Applications and Organic Transformations

Catalytic Aminohydroxylation and Aziridination : The use of tert-butylsulfonamide derivatives as nitrogen sources for catalytic aminohydroxylation and aziridination of olefins is noteworthy. This method resembles the behavior of Chloramine-T in these reactions, with the sulfonyl-nitrogen bond in the product being easily cleaved under mild acidic conditions, facilitating the liberation of the amino group and highlighting the compound's utility in synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-6-7-10-20(17,18)16-13-11-12(15(2,3)4)8-9-14(13)19-5/h8-9,11,16H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKBBKGGOJXQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=CC(=C1)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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